molecular formula C23H26F2N4O2 B11580116 N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11580116
M. Wt: 428.5 g/mol
InChI Key: AMEMOQDBILDKSV-UHFFFAOYSA-N
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Description

N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include cyclooctylamine, difluoromethyl ketone, and 4-methoxyphenyl hydrazine. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved by reacting 4-methoxyphenyl hydrazine with an appropriate diketone.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step may involve the reaction of the pyrazole intermediate with a suitable reagent such as a chloroformate or an isocyanate.

    Introduction of the cyclooctyl group: This can be done through nucleophilic substitution reactions.

    Final functionalization: The difluoromethyl group can be introduced using reagents like difluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyphenyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-7-(trifluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • N-cyclooctyl-7-(difluoromethyl)-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and binding affinity. The cyclooctyl group may also contribute to its lipophilicity and ability to cross biological membranes.

Properties

Molecular Formula

C23H26F2N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H26F2N4O2/c1-31-17-11-9-15(10-12-17)19-13-20(21(24)25)29-22(28-19)18(14-26-29)23(30)27-16-7-5-3-2-4-6-8-16/h9-14,16,21H,2-8H2,1H3,(H,27,30)

InChI Key

AMEMOQDBILDKSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CCCCCCC4

Origin of Product

United States

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